

# Mass Spectrometry Analysis of 2-Amino-5-formylbenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-5-formylbenzonitrile

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This in-depth technical guide provides a comprehensive overview of the mass spectrometry data for **2-Amino-5-formylbenzonitrile**, a compound of interest in medicinal chemistry and materials science. This document details predicted fragmentation patterns, quantitative data, and a standardized experimental protocol for its analysis.

## Predicted Mass Spectrometry Data

The mass spectral data for **2-Amino-5-formylbenzonitrile** (Molecular Weight: 146.15 g/mol) is predicted based on the characteristic fragmentation patterns of its constituent functional groups: an aromatic amine, an aldehyde, and a nitrile.<sup>[1]</sup> Electron ionization (EI) is expected to produce a distinct fragmentation pattern that can be used for its identification and structural elucidation.

The primary fragmentation pathways are anticipated to involve the loss of the formyl radical, a hydrogen atom, and the elimination of small neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).<sup>[1][2][3][4][5]</sup>

## Table 1: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragments

m/z (Predicted)	Proposed Fragment Ion	Description of Neutral Loss
146	$[\text{C}_8\text{H}_6\text{N}_2\text{O}]^{+\bullet}$	Molecular Ion ( $\text{M}^{+\bullet}$ )
145	$[\text{C}_8\text{H}_5\text{N}_2\text{O}]^+$	Loss of a hydrogen radical ( $\bullet\text{H}$ ) from the formyl group
118	$[\text{C}_8\text{H}_6\text{N}_2]^{+\bullet}$	Loss of carbon monoxide ( $\text{CO}$ ) from the molecular ion
117	$[\text{C}_7\text{H}_5\text{N}_2]^+$	Loss of a formyl radical ( $\bullet\text{CHO}$ )
91	$[\text{C}_6\text{H}_5\text{N}]^{+\bullet}$	Loss of hydrogen cyanide ( $\text{HCN}$ ) from the $[\text{C}_7\text{H}_5\text{N}_2]^+$ fragment
90	$[\text{C}_6\text{H}_4\text{N}]^+$	Loss of a hydrogen radical from the m/z 91 fragment

## Experimental Protocol for Mass Spectrometry Analysis

This section outlines a detailed methodology for the analysis of **2-Amino-5-formylbenzonitrile** using Gas Chromatography-Mass Spectrometry (GC-MS).

### 2.1. Sample Preparation

- **Standard Solution Preparation:** Prepare a 1 mg/mL stock solution of **2-Amino-5-formylbenzonitrile** in a suitable volatile solvent such as methanol or acetonitrile.
- **Working Solution:** Dilute the stock solution to a final concentration of 10-100  $\mu\text{g/mL}$  for direct injection.
- **Derivatization (Optional):** For improved volatility and chromatographic peak shape, derivatization of the amino and/or formyl group can be performed. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

### 2.2. Instrumentation and Conditions

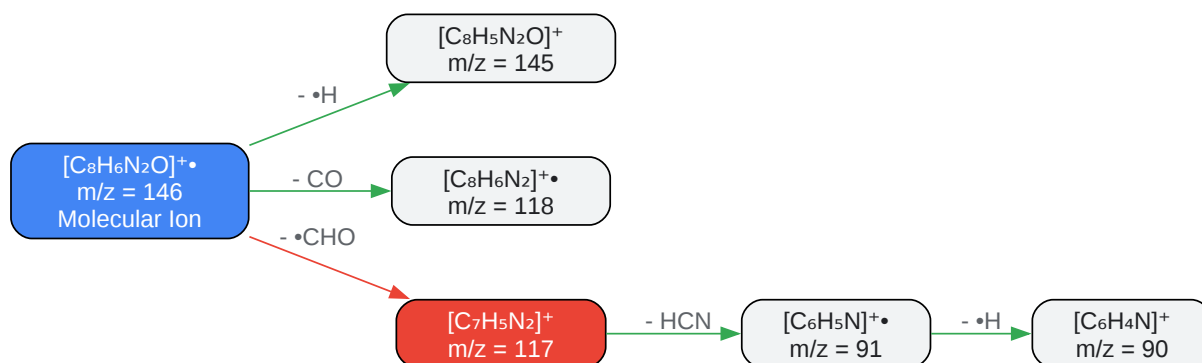
- Gas Chromatograph (GC):
  - Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness, 5% phenyl methylpolysiloxane).
  - Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250°C.
  - Oven Program:
    - Initial temperature: 100°C, hold for 2 minutes.
    - Ramp: 10°C/min to 280°C.
    - Final hold: 5 minutes at 280°C.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[6\]](#)
  - Ion Source Temperature: 230°C.[\[6\]](#)
  - Quadrupole Temperature: 150°C.[\[6\]](#)
  - Scan Range: m/z 40-450.
  - Data Acquisition: Full scan mode.

### 2.3. Data Analysis

- Identify the peak corresponding to **2-Amino-5-formylbenzonitrile** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Compare the experimental mass spectrum with the predicted fragmentation pattern and known spectral libraries for confirmation.

## Visualizations

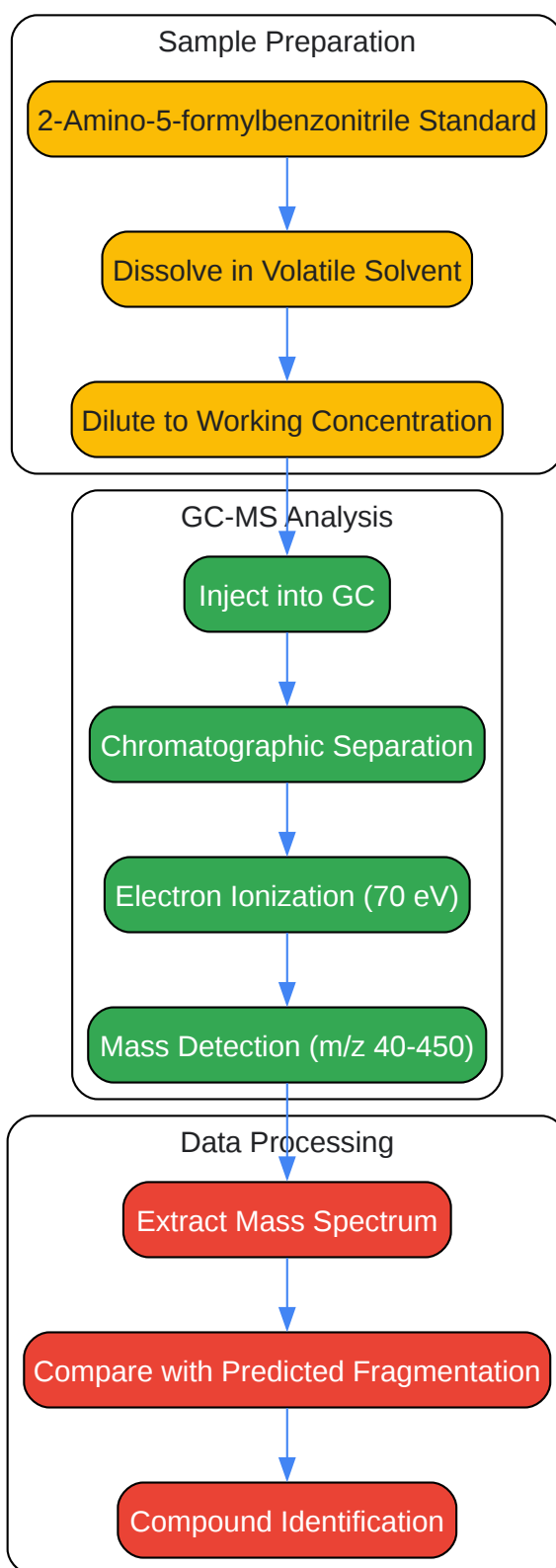
### Predicted Fragmentation Pathway of 2-Amino-5-formylbenzonitrile



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Caption: Predicted EI fragmentation of **2-Amino-5-formylbenzonitrile**.

## Experimental Workflow for GC-MS Analysis



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Caption: GC-MS workflow for **2-Amino-5-formylbenzonitrile** analysis.

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## References

- 1. C<sub>7</sub>H<sub>6</sub>O C<sub>6</sub>H<sub>5</sub>CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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